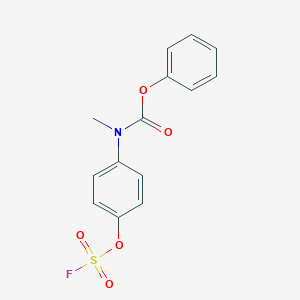

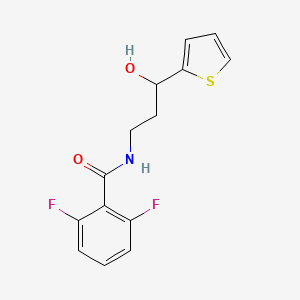

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

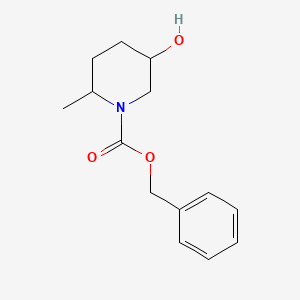

This compound is a carbamate, which is an organic compound derived from carbamic acid. The structure suggests that it has a phenyl group, a fluorosulfonyloxyphenyl group, and a methylcarbamate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Organic Synthesis and Sulfonyl Fluorides

EN300-7553911 belongs to the class of sulfonyl fluorides, which find widespread applications in organic synthesis. These compounds serve as versatile building blocks for creating complex molecules. Compared to conventional methods, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers explore EN300-7553911’s potential in designing novel synthetic pathways and functionalized molecules.

Photoredox Catalysis and Radical Reactions

EN300-7553911 participates in photoredox catalysis, a powerful tool for organic transformations. Under light irradiation, it generates sulfonyl radicals, which engage in diverse reactions. Researchers have used these radicals for C–C bond formation, arylation, and cyclization processes . The compound’s stability and reactivity make it valuable in green chemistry approaches.

Environmental Sensing and Detection

EN300-7553911’s fluorosulfonyl group enables sensitive detection of ions and organic compounds. Researchers employ it as a probe in environmental monitoring. By designing selective sensors, they can detect pollutants, heavy metals, and other analytes. The compound’s stability and specificity enhance its utility in environmental science .

Nitrogen Atom Deletion (Skeletal Editing)

Inspired by recent advances, EN300-7553911 serves as a nitrogen-deleting reagent. Researchers at the University of Chicago developed a method for skeletal editing of organic molecules by removing nitrogen atoms. EN300-7553911, specifically an anomeric N-pivaloyloxy-N-alkoxyamide amide, plays a crucial role in this elegant strategy . This approach opens new avenues for molecular design and synthetic chemistry.

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects. Without more information, it’s difficult to speculate on the mechanism of action for this specific compound.

Propriétés

IUPAC Name |

phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMPHFAJXQLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)